5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It is a member of benzofurans . The IUPAC name for this compound is 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid .
Synthesis Analysis
The synthesis of benzofuran derivatives like 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid involves various methods. One such method includes the palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular weight of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is 204.23 . The InChI code for this compound is 1S/C12H12O3/c1-3-8-4-5-10-9 (6-8)7 (2)11 (15-10)12 (13)14/h4-6H,3H2,1-2H3, (H,13,14) .Chemical Reactions Analysis
Benzofuran derivatives like 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate to form the corresponding biaryl .Scientific Research Applications
- Some substituted benzofurans, including this compound, exhibit significant anticancer effects. Compound 36, a derivative of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid, has demonstrated inhibitory effects on cell growth in different cancer cell lines . Notably, it shows promise against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
- Researchers explore benzofuran derivatives for their potential as lead compounds in drug development. The synthesis of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid and related compounds contributes to the discovery of novel therapeutic agents .
Anticancer Activity
Drug Development
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years . These methods are expected to facilitate the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
properties
IUPAC Name |
5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-4-5-10-9(6-8)7(2)11(15-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNDZAPCHHTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid |
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